5-(2-Bromoethyl)azepan-2-one
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Overview
Description
5-(2-Bromoethyl)azepan-2-one: is a seven-membered heterocyclic compound containing a bromine atom and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)azepan-2-one typically involves the ring expansion of smaller cyclic compounds or the cyclization of linear precursors. One common method is the reaction of a suitable azepane derivative with a brominating agent under controlled conditions . For example, the reaction of 5-(bromomethyl)azepan-2-one with a base can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromoethyl)azepan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted azepan-2-one derivatives.
Oxidation Products: Oxidized forms of the azepan-2-one ring.
Reduction Products: Reduced forms of the azepan-2-one ring.
Scientific Research Applications
Chemistry: 5-(2-Bromoethyl)azepan-2-one is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for the synthesis of various heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)azepan-2-one involves its interaction with molecular targets through its bromine atom and lactam ring. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- 5-(Bromomethyl)azepan-2-one
- 3-(Acylamino)azepan-2-ones
- Benzoazepines
- Diazepines
- Oxazepines
- Thiazepines
Uniqueness: 5-(2-Bromoethyl)azepan-2-one is unique due to its specific substitution pattern and the presence of a bromine atomIts ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H14BrNO |
---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
5-(2-bromoethyl)azepan-2-one |
InChI |
InChI=1S/C8H14BrNO/c9-5-3-7-1-2-8(11)10-6-4-7/h7H,1-6H2,(H,10,11) |
InChI Key |
RUCOLNMXFWMVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1CCBr |
Origin of Product |
United States |
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